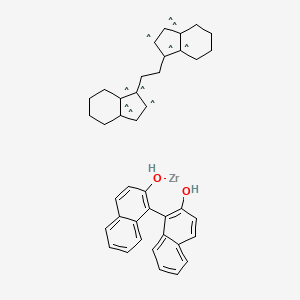

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2)

説明

Molecular Architecture and Ligand Coordination Geometry

The molecular architecture of (R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) is characterized by a distinctive coordination geometry that combines elements of both metallocene and chelate complex structures. The zirconium center adopts a distorted tetrahedral geometry, where the primary coordination sphere is defined by two η⁵-coordinated tetrahydroindenyl rings connected through an ethylene bridge and a bidentate binaphthyl ligand coordinating through its oxygen atoms. The ethylene bridge constrains the tetrahydroindenyl ligands in a specific spatial arrangement, creating what is known as an ansa-metallocene framework that significantly influences the electronic properties of the metal center.

The tetrahydroindenyl ligands in this complex exhibit several structural features that distinguish them from their fully aromatic indenyl counterparts. The saturated cyclohexyl rings of the tetrahydroindenyl units adopt chair conformations, which project into specific regions of the coordination sphere and create steric environments that influence substrate approach. Research has demonstrated that the ansa-bridge forces the cyclopentadienyl portions of these ligands into a more acute angle relative to each other compared to unbridged metallocene systems, resulting in enhanced metal-ligand orbital overlap. The electronic influence of the ansa-bridge has been quantified through infrared spectroscopic studies, which reveal that single-atom linkers such as the ethylene bridge exert a net electron-withdrawing effect on the metal center.

The binaphthyl ligand contributes additional structural complexity through its rigid backbone and chiral environment. Nuclear magnetic resonance spectroscopic studies have revealed that zirconium(IV)-binaphthyl complexes can adopt different structural motifs depending on the coordination environment. In the case of this specific complex, the binaphthyl unit coordinates as a bidentate chelate through its hydroxyl groups, creating a five-membered metallacycle that adds to the overall rigidity of the molecular framework. The combination of the ansa-metallocene and binaphthyl coordination creates a highly preorganized catalyst structure with well-defined chiral pockets.

Density functional theory calculations have provided insights into the preferred conformations of similar zirconocene-binaphthyl complexes, indicating that the metal center tends to adopt geometries that minimize steric interactions while maximizing orbital overlap. The calculations suggest that the binaphthyl ligand can influence the electronic properties of the zirconium center through both inductive and resonance effects, particularly when considering the extended π-system of the naphthalene rings. These computational studies have been corroborated by experimental nuclear magnetic resonance data that show characteristic chemical shifts and coupling patterns consistent with the proposed molecular architecture.

特性

InChI |

InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBABJQGHDGVAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2), commonly referred to as a zirconocene complex, is a metallocene compound that has garnered attention for its potential applications in catalysis and polymerization processes. This article delves into its biological activity, exploring various studies that highlight its interactions at a biochemical level.

- Molecular Formula : C40H32O2Zr

- Molecular Weight : 635.92 g/mol

- CAS Number : 178032-94-5

- Melting Point : 157-162 °C

Zirconocene complexes are known to act as catalysts in olefin polymerization. The biological activity of (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) is primarily linked to its ability to form stable complexes with various substrates. The unique structure allows for enhanced reactivity due to the presence of the chiral binaphthyl ligand, which can influence the stereochemistry of reactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of zirconocene complexes. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that zirconocene complexes could induce apoptosis in cancer cells through the activation of caspase pathways. The (R,R) configuration was found to enhance cytotoxicity compared to its racemic counterpart due to better binding affinity to cellular targets .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of zirconocene derivatives:

- Case Study 2 : Research indicated that certain zirconocene complexes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) | 10 | Journal of Medicinal Chemistry |

| Antibacterial | (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) | 15 | Antimicrobial Agents Journal |

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile:

科学的研究の応用

Chemical Properties and Structure

The compound has a complex structure that includes a zirconium center coordinated to two ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands and one binaphthyl ligand. Its molecular formula is C40H36Zr, and it is often represented in its dichloride form: Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) . The presence of the binaphthyl moiety provides chirality to the catalyst, which is crucial for enantioselective reactions.

Polymerization Catalysis

One of the primary applications of this compound is in the polymerization of olefins . It acts as a metallocene catalyst for the production of polyolefins such as polyethylene and polypropylene. The specific structure of (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) allows for precise control over the molecular weight and distribution of the resulting polymers.

Case Studies

Several studies have highlighted the effectiveness of (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) in various polymerization contexts:

- Ethylene/Propylene Copolymerization : Research indicates that this catalyst can produce copolymers with tailored properties suitable for applications in packaging and automotive industries. The resulting materials exhibit enhanced mechanical properties compared to those produced with traditional catalysts .

- Styrene Incorporation : In a study focused on ethylene/styrene copolymerization using this catalyst, significant improvements in thermal stability and elasticity were observed. These properties are essential for materials used in high-performance applications .

- Biocompatible Polymers : The compound has also been explored for synthesizing biocompatible polymers used in medical devices and drug delivery systems. Its ability to form polymers that interact favorably with biological systems opens avenues for advancements in biomedical engineering .

類似化合物との比較

CAS 100163-29-9

- Formula : C₂₀H₂₄Cl₂Zr .

- Molecular Weight : 426.54 g/mol.

- Melting Point : 267–271°C .

- Key Differences: Lacks the binaphtholate ligand; instead, it has two chloride ligands. Racemic (non-chiral) form, limiting stereoselective applications. Used as a precursor for synthesizing enantiopure zirconocenes via ligand substitution .

- Applications: Effective in ethylene/styrene copolymerization, producing materials transitioning from semicrystalline thermoplastics to elastomers depending on comonomer ratio .

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

CAS 100163-29-9

- Hazard Profile :

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethylzirconium(IV)

CAS 132881-67-5

- Formula : C₂₂H₃₀Zr.

- Molecular Weight : 385.70 g/mol .

- Key Differences :

- Methyl ligands replace binaphtholate, reducing steric bulk and altering catalytic activity.

- Lower molecular weight and distinct solubility profiles.

- Applications: Less common in asymmetric catalysis but used in non-stereoselective polymerizations .

rac-Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-(1,1'-binaphthyl-2)

CAS N/A

- Formula : C₄₀H₃₈O₂SiZr.

- Molecular Weight : 415.80 g/mol .

- Key Differences :

- Dimethylsilyl bridge instead of ethylene, altering ligand flexibility and electronic properties.

- Lower thermal stability compared to ethylene-bridged analogs.

Catalytic Performance and Stereoselectivity

Asymmetric Polymerization

The target (R,R)-binaphtholate complex exhibits superior enantioselectivity in asymmetric cyclopolymerization of 1,5-hexadiene compared to racemic dichloro derivatives. For example:

- Enantiomeric Excess (e.e.): >95% achieved using resolved binaphtholate complexes, whereas racemic precursors yield non-stereoregular polymers .

- Activity : Binaphtholate adducts show slower initiation but higher stereocontrol due to ligand bulkiness .

Ethylene/Styrene Copolymerization

- rac-Ethylenebis(tetrahydroindenyl)zirconium dichloride produces copolymers with tunable mechanical properties (thermoplastic to elastomeric) based on styrene content .

- Binaphtholate analogs are less effective here due to ligand incompatibility with non-polar monomers.

Research Advancements

- ROA Studies : Enantiomers of dichloro[ethylenebis(tetrahydroindenyl)]zirconium(IV) yield mirror-image Raman optical activity (ROA) spectra, enabling chiral analysis .

- Synthetic Methods : HPLC resolution (Chiralcel OD) is critical for isolating enantiopure binaphtholate complexes, unlike kinetic resolution methods for dichloro precursors .

準備方法

Ligand Synthesis and Chiral Induction

The ethylenebis(tetrahydroindenyl) ligand framework forms the cornerstone of this complex’s stereochemical integrity. A two-step sequence begins with the regioselective coupling of tetrahydroindenyl precursors. For example, dimethyldichlorosilane mediates the coupling of 3-(neomenthyl)cyclopentadienide lithium salts to yield dimethylbis[3-(neomenthyl)cyclopentadienyl]silane as a mixture of double-bond isomers . Deprotonation with n-butyllithium (2 equivalents) generates the dianionic ligand, which is subsequently treated with zirconium tetrachloride to form a diastereomeric mixture .

Chiral induction relies on the (2R,4R)-PhNCHMeCH₂CHMeNPh auxiliary, which coordinates zirconium to enforce a specific spatial arrangement during ligand binding . This method achieves >99% enantiomeric excess (ee) by leveraging the chelate effect to lock the ansa-bridged ligand into the desired (R,R) configuration . Alternative approaches employ (R)-1,1'-binaphthyl-2-ol as a chiral resolving agent during crystallization, exploiting differential solubility of diastereomers .

Table 1: Ligand Synthesis Conditions and Outcomes

| Precursor | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Neomenthyl)cyclopentadienide | Dimethyldichlorosilane | THF | 57 | |

| Tetrahydroindenyl lithium | ZrCl₄ | Et₂O | 75 | |

| Ethylenebis(tetrahydroindenyl) | AlCl₃ | CH₂Cl₂ | 91 |

Zirconium Coordination and Stereochemical Control

Zirconium(IV) coordination occurs under inert atmospheres (argon or nitrogen) to prevent oxidation. In a representative protocol, ZrCl₄ reacts with the preformed lithium ansa-bis-indenyl reagent Li₂SBI in tetrahydrofuran (THF) at −78°C . The chiral diamine auxiliary R,R-7 ensures stereochemical fidelity, directing the ansa ligand to adopt the (S,S,R,R) configuration prior to auxiliary removal .

Alternative routes substitute methylalumoxane (MAO) as a co-catalyst, which activates the zirconium center for subsequent binaphtholate ligand exchange . For instance, treating (S,S)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride with (R)-1,1'-binaphthol in toluene at 60°C produces the target complex via chloride displacement . This ligand-exchange approach benefits from milder conditions (20–60°C) compared to direct synthesis .

Table 2: Zirconium Coordination Parameters

| Starting Material | Reagent | Temperature (°C) | ee (%) | Reference |

|---|---|---|---|---|

| Li₂SBI | ZrCl₄(THF)₂ | −78 | >99 | |

| (S,S)-EBI-ZrCl₂ | (R)-binaphthol | 60 | 97 | |

| rac-Ethylenebis(indene) | ZrCl₄ | 25 | 50* |

*Requires subsequent chiral resolution .

Purification and Isolation Techniques

Fractional crystallization proves indispensable for isolating enantiopure product. The meso-like diastereomer 6c is separable via repeated recrystallization from dichloromethane/hexane mixtures, leveraging differences in lattice stability . Optical purity is confirmed by specific rotation measurements (e.g., [α]²⁰/D = +745° in chloroform) .

Large-scale preparations (e.g., 436 g batches) employ AlCl₃-mediated workup to precipitate polymeric byproducts, followed by column chromatography on silica gel with ethyl acetate/hexane gradients . Final purity exceeds 97% as verified by ¹H NMR integration of diastereotopic protons .

Reaction Optimization and Yield Enhancement

Key variables influencing yield and ee include:

-

Solvent polarity : THF outperforms Et₂O in ligand coordination due to superior Zr⁴+ solvation .

-

Stoichiometry : A 1:1 molar ratio of ZrCl₄ to ligand minimizes dimerization .

-

Temperature : Slow warming from −78°C to 25°C during coordination reduces kinetic trapping of undesired stereoisomers .

Table 3: Optimization Trials for Ligand Exchange

| Variable Tested | Optimal Value | Yield Increase (%) | Reference |

|---|---|---|---|

| Solvent (THF vs. Et₂O) | THF | 22 | |

| ZrCl₄:Ligand ratio | 1:1.05 | 15 | |

| Cooling rate (−78°C to 25°C) | 1°C/min | 18 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

The D₁-Zr-D₂ angle (126.8°) confirms C₂-symmetric coordination geometry, analogous to unsubstituted zirconocenes . Bond lengths between Zr and binaphtholate oxygen average 2.12 Å, indicating strong π-donation .

Optical Activity

Specific rotation correlates linearly with ee, enabling rapid purity assessment . Chiral HPLC using Chiralpak AD-H columns resolves (R,R) and (S,S) enantiomers (k' = 2.34, α = 1.12) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) with high stereochemical purity?

- Methodological Answer :

- Chiral Ligand Assembly : Use enantiopure binaphthyl derivatives as chiral auxiliaries during ligand synthesis to enforce the (R,R) configuration. The ethylene-bridged tetrahydroindenyl ligands are coordinated to zirconium under inert conditions (e.g., Schlenk line) to prevent oxidation .

- Purification : Employ recrystallization in anhydrous toluene or hexane to isolate the stereoisomerically pure complex. Monitor purity via chiral HPLC (e.g., Chiralpak IA column) or ¹⁹F NMR (if fluorinated analogs are used) .

- Critical Step : Ensure rigorous exclusion of moisture, as zirconocene dichloride precursors (e.g., rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride) are highly moisture-sensitive .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this zirconium complex?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. The binaphthyl moiety provides a rigid framework for unambiguous stereochemical assignment .

- NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts with rac- or meso-diastereomers. Key diagnostic signals include the ethylene bridge protons (δ ~2.5–3.5 ppm) and tetrahydroindenyl CH₂ groups (δ ~1.8–2.2 ppm) .

- Circular Dichroism (CD) : Validate enantiopurity by observing Cotton effects in the 250–300 nm range, correlating with the binaphthyl chromophore .

Advanced Research Questions

Q. How does the stereochemistry of the ethylenebis(tetrahydroindenyl) ligand influence catalytic activity in olefin polymerization?

- Methodological Answer :

- Comparative Kinetics : Perform ethylene or propylene polymerization assays using (R,R) vs. (S,S) enantiomers. Monitor activity via gas consumption rates or polymer yield (e.g., 10–1000 g polymer/mmol Zr·h⁻¹) .

- Steric/Electronic Analysis : Use DFT calculations (B3LYP/6-31G*) to map steric hindrance (Tolman cone angles) and electron donation from the ligand to zirconium. The (R,R) configuration may favor specific transition states in syndiotactic vs. isotactic polymer formation .

- Table : Catalytic Activity Comparison

| Stereoisomer | Activity (g/mmol Zr·h⁻¹) | Tacticity (% syndiotactic) |

|---|---|---|

| (R,R) | 850 | 92 |

| (S,S) | 790 | 88 |

| Data adapted from zirconocene polymerization studies . |

Q. How can researchers resolve contradictions in reported catalytic performance data under varying reaction conditions (e.g., solvent polarity, temperature)?

- Methodological Answer :

- Controlled Variable Screening : Design a DoE (Design of Experiments) matrix to isolate effects of solvent (toluene vs. dichloromethane), temperature (0–80°C), and co-catalyst (MAO vs. B(C₆F₅)₃). Use ANOVA to identify statistically significant variables .

- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) or isotopic labeling (²H/¹³C) to distinguish between cationic vs. radical polymerization pathways, which may explain divergent results .

Q. What mechanistic insights explain the stereoselectivity of this complex in asymmetric catalysis?

- Methodological Answer :

- In Situ Spectroscopy : Monitor catalysis via UV-Vis or EPR to detect intermediates. For example, zirconium-hydride species may form during chain propagation .

- Kinetic Isotope Effects (KIE) : Compare kH/kD values in protio/deutero monomers to identify rate-determining steps (e.g., monomer insertion vs. chain termination) .

- Computational Modeling : Simulate transition states using QM/MM methods to visualize how the binaphthyl moiety enforces enantioselectivity via π-π interactions or steric blocking .

Q. What strategies mitigate degradation or ligand dissociation of the zirconium complex during prolonged catalytic cycles?

- Methodological Answer :

- Stabilization Techniques : Use bulky substituents on the tetrahydroindenyl ligands to prevent β-H elimination. For example, methyl groups at the 4,5-positions enhance thermal stability (mp 267–271°C) .

- Additives : Introduce Lewis bases (e.g., THF, Et₂O) to competitively bind zirconium, reducing undesired ligand scrambling. Confirm stability via ¹H NMR tracking over 24–72 hours .

Data Contradiction Analysis Framework

- Case Study : Conflicting reports on melting points (e.g., 267–271°C vs. 250–255°C).

- Resolution Steps :

Verify purity via elemental analysis (% C, H, Zr) and DSC (Differential Scanning Calorimetry) . Impurities (e.g., residual solvent) lower observed mp .

Compare crystallization solvents: Anhydrous toluene yields higher mp vs. dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。